5-Amino-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
5-Amino-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-imidazole-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available hypoxanthine as a starting material. The key step in this process is the hydrolysis of hypoxanthine, which is then followed by cyclization to form the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino-substituted imidazoles.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, copper catalysts for substitution reactions, and molecular oxygen for oxidation reactions .
Major Products
The major products formed from these reactions include disubstituted imidazoles, tri-substituted imidazol-4-ones, and other functionalized imidazole derivatives .
Scientific Research Applications
5-Amino-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Amino-1H-imidazole-4-carboxylic acid hydrochloride involves its role as an intermediate in the generation of inosine monophosphate. It is an analog of adenosine monophosphate and is capable of stimulating AMP-dependent protein kinase activity. This activity is crucial for various metabolic processes, including the regulation of glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
4-Amino-5-carbamoylimidazole: Another imidazole derivative with similar structural features.
Uniqueness
5-Amino-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific functional groups and its ability to participate in a wide range of chemical reactions. Its role as an intermediate in nucleotide synthesis and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
Molecular Formula |
C4H6ClN3O2 |
---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
4-amino-1H-imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H5N3O2.ClH/c5-3-2(4(8)9)6-1-7-3;/h1H,5H2,(H,6,7)(H,8,9);1H |
InChI Key |
WOJBGYXDOFKENK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)N.Cl |
Origin of Product |
United States |
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